4'-Chloro-3'-fluoro-3-(3-methoxyphenyl)propiophenone
Description
4'-Chloro-3'-fluoro-3-(3-methoxyphenyl)propiophenone (C₁₆H₁₃ClFO₂) is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with chlorine at the 4' position, fluorine at the 3' position, and a 3-methoxyphenyl group at the 3-position. This compound is structurally related to intermediates used in pharmaceutical and polymer synthesis, leveraging its electron-withdrawing (Cl, F) and electron-donating (methoxy) substituents for tailored reactivity .
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-14(17)15(18)10-12/h2-4,6-7,9-10H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGRGWRYLNEPLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644235 | |
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-88-4 | |
| Record name | 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3’-fluoro-3-(3-methoxyphenyl)propiophenone typically involves the following steps:
Friedel-Crafts Acylation: The starting material, 3-methoxybenzene, undergoes Friedel-Crafts acylation with 4-chloro-3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3’-fluoro-3-(3-methoxyphenyl)propiophenone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
4’-Chloro-3’-fluoro-3-(3-methoxyphenyl)propiophenone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-fluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with molecular targets through various pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4'-chloro-3'-fluoro-3-(3-methoxyphenyl)propiophenone with structurally related propiophenone derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Key Observations:
- Halogen Effects: Chlorine and fluorine at the 4' and 3' positions enhance electron-withdrawing effects, stabilizing the ketone moiety and directing further functionalization . Bromine substitution (as in ) increases molecular weight and polarizability, favoring Suzuki-Miyaura couplings.
- Discontinued Derivatives: Compounds like 4'-chloro-3'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone () highlight challenges in synthesizing multi-halogenated analogs, possibly due to competing side reactions.
Physicochemical Properties
Notes:
- Predicted boiling points and densities (e.g., ) suggest similar volatility and packing efficiency across halogenated propiophenones.
- Solubility differences arise from substituent polarity; para-methoxy derivatives () may exhibit better solubility in DMSO or DMF than meta-substituted counterparts.
Biological Activity
4'-Chloro-3'-fluoro-3-(3-methoxyphenyl)propiophenone is a synthetic compound with a unique chemical structure that suggests potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes:
- A chloro group at the para position.
- A fluoro group at the meta position.
- A methoxyphenyl group contributing to its lipophilicity and potential interaction with biological targets.
The biological activity of this compound is hypothesized to be influenced by its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) may enhance its binding affinity due to increased lipophilicity and electronic effects. The methoxy group can also participate in hydrogen bonding, potentially affecting the compound's pharmacokinetics and dynamics.
Antimicrobial Properties
Research has indicated that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against various bacterial strains and fungi, including Candida albicans . The minimum inhibitory concentration (MIC) for related compounds has been documented, suggesting that modifications in the structure can lead to enhanced antimicrobial properties.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| 8-methoxy-3-methyl-4-oxo-chromen | 7.8 | Inhibits C. albicans growth |
| Related chromanone derivatives | >250 | Weak inhibition |
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways involved in inflammation . This activity is essential for developing therapeutic agents targeting inflammatory diseases.
Case Studies
- Antifungal Activity : A study evaluated the antifungal properties of various derivatives against C. albicans. The results indicated that structural variations significantly impacted their effectiveness, with some compounds achieving low MIC values indicative of strong antifungal activity .
- Anti-inflammatory Pathways : Another research focused on the compound's ability to influence nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses. The findings suggested that specific substitutions could enhance or reduce this effect, highlighting the importance of molecular structure in determining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
